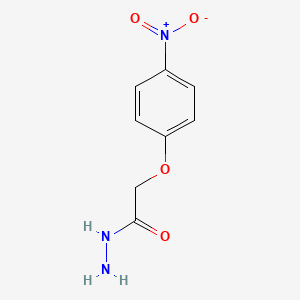

4-Nitrophenoxyacetic acid hydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPKZWIKLVUGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226090 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75129-74-7 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75129-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Nitrophenoxyacetic Acid Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-nitrophenoxyacetic acid hydrazide, a valuable intermediate in medicinal chemistry and drug discovery. The following sections detail the synthetic pathway, experimental protocols, and key characterization data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Williamson ether synthesis to produce 4-nitrophenoxyacetic acid from 4-nitrophenol and chloroacetic acid. The subsequent step is a Fischer esterification of the carboxylic acid to its ethyl ester, followed by hydrazinolysis to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 |

| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 61-63 |

| 4-Nitrophenoxyacetic acid | C₈H₇NO₅ | 197.15 | 183-185 |

| Ethyl 4-nitrophenoxyacetate | C₁₀H₁₁NO₅ | 225.20 | 75-78 |

| This compound | C₈H₉N₃O₄ | 211.18 | 165-167 |

Experimental Protocols

Step 1: Synthesis of 4-Nitrophenoxyacetic Acid

This protocol is adapted from a standard Williamson ether synthesis procedure.

Materials:

-

4-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of 4-nitrophenol in 200 mL of water containing 40 g of 50% sodium hydroxide solution.

-

Add 24 g of chloroacetic acid to the solution.

-

Heat the mixture to reflux. Continue refluxing until the solution is no longer alkaline to litmus paper.

-

Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 mL of water. Continue to boil the solution until it becomes neutral.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the precipitation of 4-nitrophenoxyacetic acid is complete.

-

Collect the crude product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield glistening platelets of 4-nitrophenoxyacetic acid.

-

Dry the purified product in a desiccator. The expected yield is 25-30 g.

Step 2: Synthesis of Ethyl 4-Nitrophenoxyacetate

This protocol follows the principles of Fischer esterification.

Materials:

-

4-Nitrophenoxyacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 20 g of 4-nitrophenoxyacetic acid in 100 mL of absolute ethanol.

-

Carefully add 2 mL of concentrated sulfuric acid to the suspension while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-nitrophenoxyacetate.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 4-nitrophenoxyacetate.

Step 3: Synthesis of this compound

This protocol describes the hydrazinolysis of the ethyl ester.

Materials:

-

Ethyl 4-nitrophenoxyacetate

-

Hydrazine hydrate (80-100%)

-

Ethanol or Methanol

Procedure:

-

Dissolve 10 g of ethyl 4-nitrophenoxyacetate in 50 mL of ethanol or methanol in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. A white solid is expected to precipitate.

-

After the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol or methanol.

-

Recrystallize the crude product from ethanol or methanol to afford pure this compound as white needles.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Steps

Caption: Logical progression of the synthesis.

An In-depth Technical Guide to 4-Nitrophenoxyacetic Acid Hydrazide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Nitrophenoxyacetic acid hydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

Quantitative data for this compound and its immediate precursor, 4-Nitrophenoxyacetic acid, are summarized below. Due to the limited availability of experimental data for the target hydrazide, some values are predicted or inferred from closely related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₄ | PubChemLite[1] |

| Molecular Weight | 211.18 g/mol | Calculated |

| Monoisotopic Mass | 211.05931 Da | PubChemLite[1] |

| Predicted XlogP | 0.5 | PubChemLite[1] |

| Appearance | White to pale yellow solid (presumed) | Inferred |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| Solubility | Slightly soluble in water; soluble in polar organic solvents (presumed) | Inferred |

Table 2: Physicochemical Properties of 4-Nitrophenoxyacetic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | ChemicalBook[2] |

| Molecular Weight | 181.15 g/mol | ChemicalBook[2] |

| Melting Point (°C) | 183 | PrepChem.com[3] |

| Appearance | Glistening platelets | PrepChem.com[3] |

| Solubility | Slightly soluble in water. Soluble in alcohol, chloroform, and ether.[4] | Fisher Scientific[4] |

Synthesis and Characterization

The synthesis of this compound is a two-step process involving the preparation of the corresponding ester followed by hydrazinolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-Nitrophenoxyacetate

This procedure is adapted from the synthesis of related phenoxyacetic acids.

-

Materials: 4-Nitrophenol, ethyl chloroacetate, sodium hydroxide, ethanol.

-

Procedure:

-

Dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

-

Add ethyl chloroacetate to the solution.

-

Reflux the reaction mixture for 2-3 hours.

-

After cooling, the precipitated crude ethyl 4-nitrophenoxyacetate is filtered, washed with water, and recrystallized from ethanol.

-

Step 2: Synthesis of this compound

This is a general and widely used method for the synthesis of hydrazides from esters.[5]

-

Materials: Ethyl 4-nitrophenoxyacetate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve ethyl 4-nitrophenoxyacetate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 6-8 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried.

-

Characterization

The synthesized compound can be characterized using the following standard analytical techniques:

-

Melting Point: Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C-O-C stretching of the ether linkage, as well as bands corresponding to the nitro group and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons, the -O-CH₂- protons, and the -NH- and -NH₂ protons of the hydrazide moiety.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbons of the aromatic ring, the methylene carbon adjacent to the ether oxygen, and the carbonyl carbon of the hydrazide.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available.[1]

Biological Activity and Potential Applications

Hydrazide and nitro-containing compounds are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the following sections outline the potential activities based on related structures.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are a well-established class of compounds with significant antimicrobial and antifungal properties.[6][7][8] The presence of the azomethine group (-NHN=CH-) is often considered crucial for their biological activity. The nitro group can also contribute to antimicrobial effects.[9] It is plausible that this compound could serve as a precursor for the synthesis of hydrazones with potent antimicrobial and antifungal activities.

Anti-inflammatory and Anti-angiogenic Potential

Recent studies on phenoxyacetohydrazide derivatives have shown their potential as anti-inflammatory and anti-angiogenic agents.[5] These compounds have been demonstrated to inhibit cyclooxygenase (COX) enzymes and vascular endothelial growth factor (VEGF), key players in inflammation and angiogenesis. This suggests that this compound and its derivatives could be explored for their potential in these therapeutic areas.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Potential Mechanism of Action for Hydrazide Derivatives

The diagram below illustrates a generalized potential mechanism of action for hydrazide derivatives, which often act as enzyme inhibitors. This is a hypothetical pathway for this compound and its derivatives, based on the known activities of similar compounds.

References

- 1. PubChemLite - 2-(4-nitrophenoxy)acetohydrazide (C8H9N3O4) [pubchemlite.lcsb.uni.lu]

- 2. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-Nitrophenylacetic acid, 99% | Fisher Scientific [fishersci.ca]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Nitrophenoxyacetic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

CAS Number: 75129-74-7

IUPAC Name: 2-(4-nitrophenoxy)acetohydrazide

Synonyms: 4-Nitrophenoxyacetic acid hydrazide, 2-(4-nitrophenoxy)ethanehydrazide, Acetic acid, (4-nitrophenoxy)-, hydrazide

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail its chemical and physical properties, a robust synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its constituent parts and derivatives allow for a reliable estimation. The presence of the nitro group and the hydrazide functionality are key determinants of its chemical behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₉N₃O₄ | [1] |

| Molecular Weight | 211.18 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Melting Point | Not reported. Derivatives (hydrazones) exhibit melting points in the range of 166-234°C, suggesting the parent hydrazide has a relatively high melting point. | [3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from chemical structure |

| pKa | The hydrazide moiety imparts basic character, while the phenolic ether and nitro group influence the overall acidity. A predicted pKa is approximately 11.47. | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the esterification of 4-nitrophenoxyacetic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-Nitrophenoxyacetate

This initial step involves the conversion of 4-nitrophenoxyacetic acid to its ethyl ester, which serves as the precursor for the hydrazide.

Reaction:

Figure 1: Esterification of 4-Nitrophenoxyacetic Acid.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenoxyacetic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-nitrophenoxyacetate.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The final step involves the reaction of the synthesized ethyl 4-nitrophenoxyacetate with hydrazine hydrate.

Reaction:

Figure 2: Synthesis of this compound.

Methodology: A protocol adapted from the synthesis of a similar compound, 2-(2-nitrophenyl)acetohydrazide, is as follows[2]:

-

Dissolve ethyl 4-nitrophenoxyacetate (1 equivalent) in methanol in a round-bottom flask.

-

Add hydrazine hydrate (typically an excess, e.g., 1.2-2 equivalents) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours (e.g., 8 hours) or until TLC analysis indicates the consumption of the starting ester[2].

-

Upon completion, a precipitate of this compound is expected to form.

-

Collect the solid product by filtration and wash with a small amount of cold methanol or water.

-

Dry the product under vacuum to obtain the purified this compound. The yield for a similar synthesis was reported to be high (95%)[2].

Spectral Data and Characterization

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (around 7-8.5 ppm).- A singlet for the -OCH₂- protons.- Broad signals for the -NH- and -NH₂ protons of the hydrazide group. |

| ¹³C NMR | - Aromatic carbons of the 4-nitrophenyl group.- A signal for the carbonyl carbon of the hydrazide.- A signal for the -OCH₂- carbon. |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹).- C=O stretching vibration of the hydrazide (around 1650-1680 cm⁻¹).- Characteristic strong absorptions for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-O-C stretching of the ether linkage. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of 211.18 g/mol . |

Potential Biological Activity and Signaling Pathways

The hydrazide-hydrazone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[5][6].

The presence of a 4-nitrophenyl moiety in hydrazide-hydrazone structures has been specifically linked to promising antiproliferative activity against various human cancer cell lines. This suggests that this compound could serve as a valuable intermediate for the synthesis of novel anticancer agents.

While specific signaling pathways involving this compound have not been elucidated, the known mechanisms of action for related nitroaromatic compounds and hydrazide derivatives in cancer cells often involve:

-

Induction of Apoptosis: Many anticancer agents trigger programmed cell death through various signaling cascades.

-

Cell Cycle Arrest: Inhibition of cell proliferation can occur by halting the cell cycle at specific checkpoints.

-

Inhibition of Key Enzymes: Certain hydrazone derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation.

Further research is warranted to explore the specific biological targets and signaling pathways modulated by this compound and its derivatives. The logical workflow for such an investigation is depicted below.

Figure 3: Workflow for the Biological Evaluation of this compound.

This comprehensive guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided synthesis protocols and summary of potential biological activities offer a strong starting point for further investigation into this promising chemical entity.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. ajpamc.com [ajpamc.com]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(4-nitrophenoxy)acetohydrazide

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-(4-nitrophenoxy)acetohydrazide. Designed for researchers, scientists, and drug development professionals, this document consolidates available data to serve as a foundational resource for further investigation and application of this versatile chemical entity. While direct crystallographic and complete spectroscopic data for the core molecule are not extensively published, this guide leverages data from closely related derivatives to infer and present its key structural and functional characteristics.

Synthesis and Molecular Structure

2-(4-nitrophenoxy)acetohydrazide is a key intermediate in the synthesis of a wide array of hydrazone derivatives that exhibit significant biological activities. Its synthesis is typically achieved through the hydrazinolysis of the corresponding ester.

Experimental Protocol: Synthesis of 2-(4-nitrophenoxy)acetohydrazide

A common and effective method for the synthesis of 2-(4-nitrophenoxy)acetohydrazide involves the reaction of an ester, such as ethyl 2-(4-nitrophenoxy)acetate, with hydrazine hydrate.

Materials:

-

Ethyl 2-(4-nitrophenoxy)acetate

-

Hydrazine hydrate (80% or higher)

-

Ethanol or Methanol

Procedure:

-

Dissolve ethyl 2-(4-nitrophenoxy)acetate in a suitable solvent like ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

-

The reaction mixture is typically stirred for several hours (e.g., 1-8 hours) at room temperature or under reflux, depending on the specific protocol.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is often removed under reduced pressure.

-

The resulting solid product, 2-(4-nitrophenoxy)acetohydrazide, is then collected by filtration, washed with a cold solvent (e.g., ethanol or water), and can be further purified by recrystallization.

Structural Analysis

Table 1: Crystallographic Data for Derivatives of 2-(4-nitrophenoxy)acetohydrazide and Related Compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Monoclinic | P2(1)/n | 5.3064(5) | 18.202(2) | 15.970(2) | 95.866(3) | [1] |

| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Monoclinic | P2(1)/c | 4.6008(7) | 14.451(2) | 23.296(3) | 93.620(2) | [1] |

| 2-(2-Nitrophenyl)acetohydrazide | Monoclinic | P21 | 6.6962(5) | 4.9388(4) | 13.3593(12) | 92.361(8) | [2] |

| 2-(4-Methylphenoxy)acetohydrazide | Monoclinic | P21/c | 6.3833(2) | 4.0755(1) | 35.9741(12) | 90.018(2) | [3] |

Based on the crystallographic data of these related structures, the 2-(4-nitrophenoxy)acetohydrazide molecule is expected to adopt a largely planar conformation, particularly with respect to the phenyl ring and the acetohydrazide moiety. The dihedral angle between the benzene ring and the acetohydrazide plane is a key conformational parameter. In the case of 2-(2-nitrophenyl)acetohydrazide, this angle is reported to be 87.62(8)°.[2] The nitro group is often twisted relative to the plane of the benzene ring. The crystal packing is typically stabilized by intermolecular hydrogen bonds involving the hydrazide group.

Spectroscopic Properties

The spectroscopic signature of 2-(4-nitrophenoxy)acetohydrazide can be predicted by examining the data from its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for 2-(4-nitrophenoxy)acetohydrazide.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (hydrazide) | 3200-3400 | Medium |

| C-H stretching (aromatic) | 3000-3100 | Medium |

| C=O stretching (amide I) | 1650-1680 | Strong |

| N-H bending (amide II) | 1510-1550 | Strong |

| C=C stretching (aromatic) | 1450-1600 | Medium |

| N-O stretching (nitro group) | 1500-1560 and 1300-1370 | Strong |

| C-O-C stretching (ether) | 1200-1270 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms. The predicted chemical shifts are based on data from similar structures.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-(4-nitrophenoxy)acetohydrazide (in DMSO-d₆).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ (hydrazide) | 4.3-4.5 | Singlet (broad) | 2H |

| O-CH₂ | 4.7-4.9 | Singlet | 2H |

| Aromatic H (ortho to O) | 7.0-7.2 | Doublet | 2H |

| Aromatic H (ortho to NO₂) | 8.1-8.3 | Doublet | 2H |

| NH (hydrazide) | 9.3-9.5 | Singlet (broad) | 1H |

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-(4-nitrophenoxy)acetohydrazide (in DMSO-d₆).

| Carbon Atom | Chemical Shift (δ, ppm) |

| O-CH₂ | 65-70 |

| Aromatic C (ortho to O) | 115-120 |

| Aromatic C (ortho to NO₂) | 125-130 |

| Aromatic C (ipso to O) | 160-165 |

| Aromatic C (ipso to NO₂) | 140-145 |

| C=O (amide) | 168-172 |

Mass Spectrometry

The mass spectrum of 2-(4-nitrophenoxy)acetohydrazide would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the N-N bond, the C-C bond adjacent to the carbonyl group, and fragmentation of the phenoxy and nitro moieties.

Biological Activities of Derivatives

While specific biological activity data for 2-(4-nitrophenoxy)acetohydrazide is limited, its derivatives have been extensively studied and have shown a broad range of pharmacological activities. This suggests that the core structure is a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide have demonstrated significant in vitro anticancer activity against various cancer cell lines.

Table 5: Anticancer Activity of Selected 2-(4-nitrophenoxy)acetohydrazide Derivatives.

| Compound | Cell Line | Activity (e.g., IC₅₀, GI₅₀) | Reference |

| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Not specified | Urease inhibition (IC₅₀ = 20.2 µM) | [1] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7, SK-N-SH | Exhibited anticancer activity | [4][5] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Derivatives of 2-(4-nitrophenoxy)acetohydrazide have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

2-(4-nitrophenoxy)acetohydrazide serves as a crucial building block for the synthesis of a diverse range of hydrazone derivatives with promising biological activities. While detailed structural and spectroscopic data for the parent molecule are not extensively documented, a comprehensive understanding of its properties can be inferred from the analysis of its derivatives. The established anticancer and antimicrobial potential of these derivatives underscores the importance of the 2-(4-nitrophenoxy)acetohydrazide scaffold in medicinal chemistry and drug discovery. This guide provides a solid foundation for researchers to further explore the therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Nitrophenoxyacetic Acid Hydrazide: A Technical Guide

Spectroscopic Data

The spectroscopic characterization of 4-Nitrophenoxyacetic acid hydrazide is crucial for its identification and quality control. Below is a summary of available mass spectrometry data and reference data from derivatives for NMR and IR spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The predicted mass spectral data for this compound (C₈H₉N₃O₄, Molecular Weight: 211.17 g/mol ) is presented in Table 1.[1]

Table 1: Predicted Mass Spectrometry Data for this compound. [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 212.0666 |

| [M+Na]⁺ | 234.0485 |

| [M+K]⁺ | 250.0225 |

| [M+NH₄]⁺ | 229.0931 |

| [M-H]⁻ | 210.0520 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not directly available. However, ¹H NMR data for hydrazone derivatives of this compound provide insight into the expected chemical shifts for the 4-nitrophenoxyacetyl moiety. This data should be used as a reference with the understanding that the substitution on the hydrazide nitrogen will influence the exact chemical shifts.

Table 2: ¹H NMR Data for Derivatives of this compound (in DMSO-d₆).

| Derivative | Chemical Shift (δ, ppm) of -O-CH₂- | Chemical Shift (δ, ppm) of Aromatic Protons | Reference |

| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 4.87 (s, 2H) | 8.27 (d, 2H), 7.17 (d, 2H) | [2] |

| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 5.01 (s, 2H) | 8.29 (d, 2H), 7.20 (d, 2H) | [2] |

Note: The aromatic protons of the 4-nitrophenoxy group typically appear as two doublets due to para-substitution.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound (KBr, cm⁻¹).

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C=O (Amide I) | ~1680 | [2] |

| N-H (Amide II) | ~1596 | [2] |

| NO₂ (asymmetric stretch) | ~1518 | [2] |

| NO₂ (symmetric stretch) | ~1337 | [2] |

| C-O-C (ether) | ~1263 | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-nitrophenol. The first step involves the synthesis of 4-nitrophenoxyacetic acid, which is then esterified and subsequently reacted with hydrazine hydrate.

Synthesis of 4-Nitrophenoxyacetic Acid

This procedure is adapted from a standard method for the synthesis of phenoxyacetic acids.

Materials:

-

4-Nitrophenol

-

Chloroacetic acid

-

50% Sodium hydroxide solution

-

Hydrochloric acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

-

Heat the mixture to reflux. Continue refluxing until the solution is no longer alkaline.

-

Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water. Continue to boil the solution until it reaches a neutral pH.

-

Acidify the reaction mixture with hydrochloric acid and cool.

-

Collect the precipitated crude 4-nitrophenoxyacetic acid by filtration.

-

Purify the product by recrystallization from ethanol. The expected yield is 25-30 g of glistening platelets with a melting point of 183 °C.

Synthesis of this compound

This procedure describes the hydrazinolysis of the ethyl ester of 4-nitrophenoxyacetic acid. The ester is typically prepared by standard Fischer esterification of the corresponding carboxylic acid.

Materials:

-

Ethyl 4-nitrophenoxyacetate

-

Hydrazine hydrate (100%)

-

Ethanol

Procedure:

-

Dissolve 10 g of ethyl 4-nitrophenoxyacetate in 25 mL of ethanol in a round-bottom flask.

-

Add 3.25 mL of 100% hydrazine hydrate to the solution.

-

Heat the mixture under reflux for 2 hours. A solid will begin to separate.

-

Allow the reaction mixture to cool to room temperature for 1 hour.

-

Further cool the mixture in an ice bath to complete the precipitation.

-

Collect the white solid product by filtration, wash with cold ethanol, and dry. The reported melting point for the product is 184-186 °C.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic analysis for this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for spectroscopic analysis.

References

Solubility and stability of 4-Nitrophenoxyacetic acid hydrazide

An In-depth Technical Guide on the Solubility and Stability of 4-Nitrophenoxyacetic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound. Due to the limited direct experimental data on this specific compound, this guide leverages data from the closely related compound, 4-Nitrophenylacetic acid, to infer solubility characteristics. Furthermore, it discusses the expected stability profile based on the general behavior of hydrazide-containing molecules. Detailed experimental protocols for determining solubility and stability are provided to guide researchers in generating precise data for this compound.

Introduction

This compound is a chemical compound of interest in various research and development fields, potentially as an intermediate in the synthesis of more complex molecules.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective handling, formulation, and application. This guide aims to consolidate the available knowledge and provide practical methodologies for its characterization.

Solubility Profile

Estimated Solubility Based on 4-Nitrophenylacetic Acid

The solubility of 4-Nitrophenylacetic acid was determined in thirteen different solvents at temperatures ranging from 283.15 K to 328.15 K using the shake-flask method.[2] The mole fraction solubility of 4-Nitrophenylacetic acid increased with temperature in all tested solvents.[2] The solubility was highest in N,N-dimethyl formamide (DMF) and lowest in cyclohexane.[2] This suggests that this compound is likely to exhibit higher solubility in polar aprotic solvents.

Table 1: Mole Fraction Solubility of 4-Nitrophenylacetic Acid in Various Solvents at Different Temperatures[2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Acetonitrile | DMF | Water | Cyclohexane |

| 283.15 | 0.1332 | 0.0911 | 0.0768 | 0.0623 | 0.0715 | 0.0579 | 0.0667 | 0.0532 | 0.2987 | 0.0016 | 0.0004 |

| 288.15 | 0.1478 | 0.1012 | 0.0853 | 0.0698 | 0.0798 | 0.0651 | 0.0755 | 0.0598 | 0.3211 | 0.0019 | 0.0005 |

| 293.15 | 0.1639 | 0.1123 | 0.0947 | 0.0781 | 0.0889 | 0.0731 | 0.0853 | 0.0671 | 0.3448 | 0.0022 | 0.0006 |

| 298.15 | 0.1815 | 0.1245 | 0.1051 | 0.0873 | 0.0989 | 0.0819 | 0.0961 | 0.0752 | 0.3701 | 0.0026 | 0.0007 |

| 303.15 | 0.2008 | 0.1379 | 0.1165 | 0.0974 | 0.1100 | 0.0917 | 0.1081 | 0.0841 | 0.3971 | 0.0031 | 0.0008 |

| 308.15 | 0.2219 | 0.1527 | 0.1291 | 0.1086 | 0.1221 | 0.1025 | 0.1213 | 0.0939 | 0.4259 | 0.0036 | 0.0010 |

| 313.15 | 0.2450 | 0.1691 | 0.1430 | 0.1209 | 0.1354 | 0.1143 | 0.1359 | 0.1047 | 0.4567 | 0.0042 | 0.0012 |

| 318.15 | 0.2703 | 0.1872 | 0.1584 | 0.1345 | 0.1500 | 0.1273 | 0.1521 | 0.1165 | 0.4897 | 0.0049 | 0.0014 |

| 323.15 | 0.2980 | 0.2072 | 0.1754 | 0.1495 | 0.1660 | 0.1416 | 0.1699 | 0.1295 | 0.5251 | 0.0057 | 0.0017 |

| 328.15 | 0.3283 | 0.2293 | 0.1942 | 0.1661 | 0.1836 | 0.1574 | 0.1897 | 0.1438 | 0.5632 | 0.0066 | 0.0020 |

Note: This data is for 4-Nitrophenylacetic Acid and should be used as an estimation for this compound.

Stability Profile

Specific stability data for this compound is not available. However, the stability of hydrazides is known to be influenced by pH, temperature, and light.

pH Stability

Hydrazide and their derivatives, such as hydrazones, are generally more stable as the pH approaches neutrality.[3] In acidic conditions, hydrazides can undergo hydrolysis. The rate of hydrolysis is often dependent on the electronic properties of the substituents on the molecule.[3] For this compound, the electron-withdrawing nitro group may influence its stability in acidic and basic solutions.

Thermal Stability

Elevated temperatures can lead to the degradation of organic compounds. For the related compound, 4-Nitrophenylacetic acid, hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4] It is plausible that this compound would exhibit a similar degradation profile.

Photostability

Compounds containing nitroaromatic groups can be susceptible to photodegradation. It is recommended that this compound be stored in light-resistant containers to minimize degradation from light exposure.

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[5]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Stability Testing Protocol

This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients.[6][7]

Protocol:

-

Sample Preparation: Prepare multiple samples of this compound in the desired solid or solution form.

-

Storage Conditions: Store the samples under various conditions of temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH for long-term, intermediate, and accelerated testing, respectively). Also, include samples exposed to light (photostability).

-

Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies), withdraw samples for analysis.[6]

-

Analysis: Analyze the samples for purity, potency, and the presence of degradation products using a stability-indicating analytical method (e.g., HPLC). Physical properties should also be monitored.

-

Evaluation: Evaluate the data to determine the shelf-life or retest period of the compound under the tested conditions. A "significant change" is typically defined as a failure to meet the established specification.[6]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

General Workflow for Stability Testing

Caption: General Workflow for Stability Testing.

Conclusion

While direct experimental data on the solubility and stability of this compound is scarce, this guide provides a robust starting point for researchers. By utilizing data from the analogous compound, 4-Nitrophenylacetic acid, and understanding the general behavior of hydrazides, informed decisions can be made regarding solvent selection and storage conditions. The detailed experimental protocols provided herein offer a clear path for generating the specific data required for any given application, ensuring the reliable and effective use of this compound in research and development.

References

- 1. CAS 75129-74-7 | 4655-1-V0 | MDL MFCD00051973 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. figshare.com [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

In-Silico Prediction of 4-Nitrophenoxyacetic Acid Hydrazide Bioactivity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of 4-Nitrophenoxyacetic acid hydrazide. Given the growing importance of computational methods in accelerating drug discovery, this document outlines a systematic approach to characterizing the potential therapeutic effects of this compound. The guide details methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it explores potential signaling pathways, specifically focusing on the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammatory processes. While experimental data for this compound is limited, this guide utilizes data from structurally related p-nitrophenyl hydrazone derivatives to illustrate the application of these in-silico techniques. Detailed experimental protocols for in-vitro validation are also provided to complement the computational analyses.

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The core scaffold of these molecules allows for versatile chemical modifications, leading to a wide range of biological effects. This compound, with its distinct phenoxyacetic acid and hydrazide moieties, presents an intriguing candidate for therapeutic development. In-silico prediction methods offer a rapid and cost-effective approach to evaluate the bioactivity of such novel compounds, enabling researchers to prioritize candidates for further experimental validation. This guide serves as a technical resource for employing computational tools to predict and understand the bioactivity of this compound.

Predicted Bioactivity and Signaling Pathways

Based on the structural features of this compound and the known activities of related hydrazone compounds, a primary predicted bioactivity is the modulation of inflammatory pathways. The presence of the hydrazone moiety is considered a pharmacophoric feature for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Predicted Anti-Inflammatory Activity

The in-silico analysis suggests that this compound may act as a dual inhibitor of COX-2 and 5-LOX. This dual inhibition is a desirable characteristic for anti-inflammatory agents as it can offer a broader spectrum of activity and potentially a better safety profile compared to selective COX-2 inhibitors.

Predicted Signaling Pathways

The predicted inhibition of COX-2 and 5-LOX by this compound would impact downstream signaling pathways involved in inflammation and pain.

-

COX-2 Inhibition Pathway: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs).[2] Upregulation of COX-2 is associated with various inflammatory diseases and cancers.[3] Inhibition of COX-2 would block the production of pro-inflammatory prostaglandins like PGE2, thereby reducing inflammation, pain, and fever. The expression of COX-2 itself is regulated by complex signaling cascades involving transcription factors such as NF-κB and AP-1, which are activated by pro-inflammatory stimuli like cytokines and growth factors.[3][4]

-

5-LOX Inhibition Pathway: 5-LOX is the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[5][6] Leukotrienes, particularly LTB4, are potent chemoattractants for inflammatory cells and mediate various inflammatory responses. Inhibition of 5-LOX would decrease the production of leukotrienes, leading to a reduction in inflammation. The 5-LOX pathway is also implicated in the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and apoptosis.[7]

In-Silico Prediction Methodologies

A multi-step in-silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates molecular docking, QSAR analysis, and ADMET prediction to provide a comprehensive profile of the compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mode and affinity of this compound to its potential targets.

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structures of human COX-2 (PDB ID: 5IKR) and 5-LOX (PDB ID: 3V99) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein atoms using AutoDock Tools.

-

Define the binding site based on the co-crystallized ligand or using a blind docking approach followed by identification of the most probable binding pocket.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., MOL or SDF).

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

-

-

Docking Simulation:

-

Use AutoDock Vina for the docking calculations.

-

Define the grid box to encompass the active site of the target protein.

-

Run the docking simulation with an appropriate exhaustiveness parameter (e.g., 8 or 16) to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

Analyze the docking results to identify the binding poses with the lowest binding energy (highest affinity).

-

Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) using software like PyMOL or Discovery Studio.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. A QSAR model can be developed to predict the anti-inflammatory activity of novel hydrazone derivatives.

Experimental Protocol:

-

Data Set Collection:

-

Compile a dataset of hydrazone derivatives with experimentally determined anti-inflammatory activity (e.g., IC50 values for COX-2 or 5-LOX inhibition).

-

Ensure the dataset is diverse and covers a wide range of chemical structures and biological activities.

-

-

Descriptor Calculation:

-

Calculate various molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors) for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

-

-

Model Building and Validation:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build the QSAR model using the training set.

-

Validate the predictive power of the model using the test set and various statistical parameters (e.g., r², q², RMSE).

-

-

Prediction for New Compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its anti-inflammatory activity.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. It assesses its pharmacokinetic and toxicological properties.

Experimental Protocol:

-

Input Compound Structure:

-

Provide the 2D or 3D structure of this compound to an ADMET prediction web server or software (e.g., SwissADME, preADMET, or ADMETlab).

-

-

Property Calculation:

-

The software will calculate a range of physicochemical properties (e.g., molecular weight, logP, topological polar surface area) and pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition).

-

Toxicity endpoints such as mutagenicity (Ames test) and carcinogenicity are also predicted.

-

-

Analysis of Results:

-

Evaluate the predicted ADMET profile to assess the potential for oral bioavailability and to identify any potential liabilities.

-

Compare the predicted properties with the established ranges for drug-like molecules (e.g., Lipinski's rule of five).

-

Data Presentation

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) of this compound (Illustrative) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 |

Table 2: Predicted Anti-Inflammatory Activity from QSAR

| Compound | Predicted IC50 (µM) for COX-2 Inhibition (Illustrative) |

| This compound | 5.2 |

Table 3: Predicted ADMET Properties

| Property | Predicted Value for this compound | Optimal Range |

| Molecular Weight | 211.17 g/mol | < 500 g/mol |

| LogP | 1.25 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Topological Polar Surface Area | 105.4 Ų | < 140 Ų |

| GI Absorption | High | High |

| BBB Permeability | Low | Low (for peripheral action) |

| CYP2D6 Inhibition | No | No |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Table 4: In-Vitro Anti-Inflammatory Activity of Structurally Related Hydrazones (Illustrative Data)

| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) |

| 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | 7.8[8] | 12.3 |

| N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide | 10.2 | 15.1 |

Table 5: In-Vitro Antimicrobial Activity of Structurally Related Hydrazones (Illustrative Data)

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4-fluorobenzoic acid [(5-nitro-2-furyl)methylene] hydrazide | 3.13[9] | > 100 | > 100 |

| Nicotinic acid (2-nitro-benzylidene)-hydrazide | 25 | 50 | > 100 |

Experimental Validation Protocols

Following in-silico prediction, experimental validation is essential to confirm the bioactivity of this compound.

In-Vitro Anti-Inflammatory Assays

-

COX-2 and 5-LOX Inhibition Assays:

-

Utilize commercially available enzyme inhibition assay kits (e.g., colorimetric or fluorometric).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of concentrations for testing.

-

Incubate the recombinant human COX-2 or 5-LOX enzyme with the compound and the respective substrate (arachidonic acid).

-

Measure the product formation according to the kit's instructions.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

-

-

Cell-Based Assays:

-

Use a cell line that expresses COX-2 and 5-LOX, such as RAW 264.7 macrophages.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of pro-inflammatory mediators.

-

Treat the cells with different concentrations of this compound.

-

Measure the levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in the cell culture supernatant using ELISA kits.

-

Determine the effect of the compound on cell viability using an MTT assay to rule out cytotoxicity.

-

In-Vitro Antimicrobial Assays

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion

This technical guide provides a robust in-silico framework for the preliminary assessment of the bioactivity of this compound. By integrating molecular docking, QSAR, and ADMET prediction, researchers can gain valuable insights into its potential as an anti-inflammatory agent and its drug-like properties. The predicted inhibition of COX-2 and 5-LOX signaling pathways offers a clear direction for experimental validation. While the absence of direct experimental data for the target compound necessitates the use of illustrative data from related molecules, the methodologies and protocols outlined herein provide a clear and actionable path for future research. This comprehensive in-silico and experimental approach will undoubtedly accelerate the evaluation of this compound and other novel hydrazone derivatives in the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Cox-2 Inhibitors Linked to CNS Pain Pathways |… | Clinician.com [clinician.com]

- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discoveryjournals.org [discoveryjournals.org]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 4-Nitrophenoxyacetic Acid Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is crucial for determining the thermal stability, decomposition kinetics, and composition of materials.[2][3] In pharmaceutical development, TGA is instrumental in characterizing the stability of active pharmaceutical ingredients (APIs) and excipients, which is a critical aspect of drug formulation and shelf-life determination.

4-Nitrophenoxyacetic acid hydrazide is a molecule of interest due to its potential applications in medicinal chemistry, likely serving as a precursor or an active agent. Its structure, incorporating a nitro group, a phenoxy ring, and a hydrazide moiety, suggests a complex thermal decomposition profile that can be elucidated using TGA.

Proposed Experimental Protocol

The following section details a recommended experimental protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on standard TGA methodologies and best practices for analyzing organic compounds.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for obtaining accurate and reproducible results. The instrument should be calibrated for mass and temperature using standard reference materials.

Sample Preparation

A small sample of this compound (typically 5-10 mg) should be accurately weighed into a clean, inert sample pan, commonly made of alumina or platinum.[1] A consistent sample mass and packing density should be maintained across all experiments to ensure comparability of results.

Experimental Conditions

The following experimental parameters are recommended:

| Parameter | Recommended Setting | Rationale |

| Heating Rate | 5, 10, 15, and 20 °C/min | Multiple heating rates are used to study the kinetics of decomposition.[2] Slower rates can resolve overlapping decomposition steps, while faster rates can shift decomposition to higher temperatures.[4][5] |

| Temperature Range | Ambient to 600 °C | This range is typically sufficient to observe the complete decomposition of most organic compounds. |

| Atmosphere | Inert (Nitrogen) and Oxidative (Air) | An inert atmosphere allows for the study of pyrolysis, while an oxidative atmosphere provides insights into the combustion behavior of the material. A typical flow rate is 20-50 mL/min. |

| Purge Gas | Nitrogen or Air | The selected gas should be dry and of high purity to prevent unwanted side reactions. |

This multi-faceted approach, employing different heating rates and atmospheres, will provide a comprehensive understanding of the thermal stability and decomposition mechanism of this compound.

Anticipated Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed in multiple stages due to the presence of different functional groups. While the exact decomposition temperatures and mass losses need to be determined experimentally, a plausible decomposition pathway can be hypothesized based on the known thermal behavior of related structures such as nitroanilinoacetic acids and hydrazines.[4][6]

The initial decomposition step may involve the cleavage of the C-NO2 bond, a common fragmentation pathway for nitroaromatic compounds.[7] Subsequent or concurrent decomposition of the hydrazide and acetic acid moieties would follow. The ether linkage in the phenoxy group is generally more stable and may decompose at higher temperatures.

Data Presentation and Analysis

The quantitative data obtained from the TGA experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Tabulated TGA Data

The following table structure is recommended for presenting the key thermal decomposition data:

Table 1: Thermogravimetric Analysis Data for this compound

| Heating Rate (°C/min) | Atmosphere | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) (DTGmax) | Mass Loss (%) | Residual Mass at 600°C (%) |

| 5 | Nitrogen | ||||

| 10 | Nitrogen | ||||

| 15 | Nitrogen | ||||

| 20 | Nitrogen | ||||

| 5 | Air | ||||

| 10 | Air | ||||

| 15 | Air | ||||

| 20 | Air |

Data to be populated from experimental results.

Kinetic Analysis

To further understand the decomposition mechanism, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined from the TGA data obtained at different heating rates.[8] Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are commonly employed for this purpose.[2]

Visualizing the Experimental Workflow

A clear visualization of the experimental workflow ensures a systematic and reproducible approach to the thermogravimetric analysis.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of 4-Nitrophenoxyacetic acid hydrazide

An In-depth Technical Guide on the Crystal Structure Analysis of a 4-Nitrophenoxyacetic Acid Hydrazide Derivative

Audience: Researchers, scientists, and drug development professionals.

Note: A direct crystal structure analysis of this compound was not found in publicly available literature. This guide therefore focuses on a closely related, well-characterized derivative, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide , to provide a representative in-depth analysis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The hydrazone functional group (-C=N-NH-C=O) is a key pharmacophore that allows for a wide range of structural modifications and interactions with biological targets. Understanding the three-dimensional structure of these compounds at the atomic level is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction is the most definitive method for obtaining this detailed structural information.

This technical guide provides a comprehensive overview of the crystal structure analysis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, a representative derivative of this compound.

Experimental Protocols

Synthesis

The synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide involves a two-step process: the preparation of the parent hydrazide followed by its condensation with an aldehyde.

Step 1: Synthesis of 2-(4-nitrophenoxy)acetohydrazide

While the specific synthesis of the parent hydrazide is not detailed in the primary source, a general and widely used method involves the reaction of an ester with hydrazine hydrate.

-

Esterification: 4-Nitrophenoxyacetic acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to produce the corresponding ester (e.g., methyl 4-nitrophenoxyacetate).

-

Hydrazinolysis: The resulting ester is then dissolved in an alcohol and treated with hydrazine hydrate (NH₂NH₂·H₂O), typically in a slight molar excess. The mixture is refluxed for several hours.

-

Isolation: Upon cooling, the 2-(4-nitrophenoxy)acetohydrazide product often precipitates from the solution. It can then be collected by filtration, washed with a cold solvent, and recrystallized to achieve high purity.

Step 2: Synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide [1]

-

A solution of 2-bromobenzaldehyde (1.0 mmol) in methanol is added to a solution of 2-(4-nitrophenoxy)acetohydrazide (1.0 mmol) in methanol.[1]

-

The resulting mixture is stirred and heated to reflux for a period of time (typically 2-4 hours).

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the resulting crystalline product is collected by filtration.[1]

-

The product is washed with cold methanol and can be further purified by recrystallization.[1]

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the synthesized N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal was selected and mounted on a diffractometer.

-

Data Collection: The crystal was cooled to a low temperature (typically 100 K or 298 K) to minimize thermal vibrations.[2] Data was collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.[2]

-

Data Reduction: The raw diffraction data were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction was also applied.[2]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement details for N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₅H₁₂BrN₃O₄ |

| Formula weight | 378.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2(1)/n |

| Unit cell dimensions | |

| a | 5.3064(5) Å |

| b | 18.202(2) Å |

| c | 15.970(2) Å |

| α | 90° |

| β | 95.866(3)° |

| γ | 90° |

| Volume | 1534.4(2) ų |

| Z | 4 |

| Data collection | |

| Theta range for data | 2.13 to 25.00° |

| Independent reflections | 2697 [R(int) = 0.0457] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Goodness-of-fit on F² | 1.034 |

| Final R indices [I>2σ(I)] | R₁ = 0.0457, wR₂ = 0.0975 |

| R indices (all data) | R₁ = 0.0768, wR₂ = 0.1118 |

(Data extracted from Sheng et al., Acta Chim. Slov. 2015, 62, 940–946)[1]

Visualization of Workflows and Interactions

Experimental Workflow

The overall workflow from synthesis to structural analysis is depicted below.

Caption: Experimental workflow for the crystal structure analysis.

Key Intermolecular Interactions

The crystal packing of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide is stabilized by a network of intermolecular interactions.[1]

Caption: Key intermolecular interactions in the crystal structure.

Conclusion

The crystal structure analysis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide provides critical insights into the molecular conformation and the supramolecular architecture governed by hydrogen bonding and π-π stacking interactions.[1] This detailed structural information is invaluable for understanding the physicochemical properties of this class of compounds and serves as a foundation for the development of new derivatives with tailored biological activities. The experimental protocols and data presented herein offer a comprehensive guide for researchers working in the field of medicinal chemistry and drug design.

References

Navigating the Unknown: A Technical Guide to the Hazards and Safe Handling of 4-Nitrophenoxyacetic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenoxyacetic acid hydrazide is a chemical compound for which detailed toxicological and safety data are largely unpublished. However, its chemical structure, incorporating both an aryl hydrazide and a nitrophenoxy moiety, suggests a significant potential for hazardous properties. Aryl hydrazines as a class are known to be toxic, with many exhibiting tumorigenic or carcinogenic properties.[1] The nitroaromatic group can also contribute to toxicity. Therefore, in the absence of specific data, a highly conservative approach to handling and safety is required. This guide provides a framework for managing the risks associated with this compound, emphasizing stringent safety protocols, appropriate personal protective equipment, and emergency preparedness.

Hazard Identification and Classification

Due to the lack of specific experimental data for this compound, the following hazard classifications are inferred from the known hazards of the aryl hydrazide and nitroaromatic chemical classes.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Assumed) | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 (Assumed) | H319: Causes serious eye irritation. |

| Respiratory or Skin Sensitization | Possible Sensitizer | H317/H334: May cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled. |

| Germ Cell Mutagenicity | Category 2 (Suspected) | H341: Suspected of causing genetic defects. |

| Carcinogenicity | Category 1B/2 (Suspected) | H350/H351: May cause cancer. |

| Specific Target Organ Toxicity | To Be Determined | - |

Note: These classifications are presumptive and based on the general toxicity of aryl hydrazides and nitroaromatics. All necessary precautions for these hazard classes should be taken.

Toxicological Profile (Inferred)

No specific LD50 or LC50 data for this compound are available. The toxicity of the parent compound, hydrazine, is well-documented and serves as a baseline for concern. Hydrazine is a corrosive liquid and a probable human carcinogen (Group B2) according to the EPA.[2] It can cause damage to the liver, kidneys, and central nervous system upon acute exposure.[2] Aryl hydrazines, a class to which this compound belongs, are noted for their potential carcinogenic mechanisms.[1]

Table 2: Summary of Potential Toxicological Effects

| Endpoint | Potential Effect | Basis of Concern |

| Acute Toxicity | Irritation of eyes, nose, and throat; dizziness, headache, nausea.[2] | General effects of hydrazine exposure. |

| Dermal Toxicity | Skin irritation and potential for systemic toxicity upon absorption. | Aryl hydrazides can be absorbed through the skin. |

| Chronic Toxicity | Potential for carcinogenicity, mutagenicity, and damage to the liver and kidneys.[1][2] | Known effects of aryl hydrazines and hydrazine. |

| Sensitization | May cause allergic skin reactions. | A known hazard for some hydrazine derivatives. |

Experimental Protocols for Safe Handling

Given the presumed hazards, all work with this compound should be conducted under strict, controlled laboratory conditions.

4.1 Engineering Controls

-

Fume Hood: All handling of solid and dissolved this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Designated Area: A specific area of the laboratory should be designated for work with this compound.

4.2 Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact and absorption. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust. |

| Skin and Body | A lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron. | To prevent skin exposure. |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for certain operations (e.g., weighing, spill cleanup). | To prevent inhalation of dust or aerosols. |

4.3 Spill and Emergency Procedures

A detailed spill response plan should be in place before handling the compound. The following workflow provides a general guideline.

First Aid Measures

Immediate medical attention should be sought in all cases of exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Storage and Disposal

-